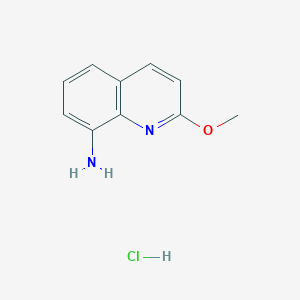

2-Methoxyquinolin-8-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7461-13-4 |

|---|---|

Molecular Formula |

C10H11ClN2O |

Molecular Weight |

210.66 g/mol |

IUPAC Name |

2-methoxyquinolin-8-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9;/h2-6H,11H2,1H3;1H |

InChI Key |

SDDNVEBFCKUDBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC=C2N)C=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Methoxyquinolin 8 Amine Hydrochloride

Established Synthetic Routes and Mechanistic Elucidation

Traditional methods for the synthesis of the 2-methoxyquinolin-8-amine (B1619098) core rely on well-documented reactions, often involving the initial construction of the quinoline (B57606) ring system followed by functional group manipulations.

Multi-step Syntheses from Precursors (e.g., 2-methoxyquinolin-8-amine)

The final step in the synthesis of 2-Methoxyquinolin-8-amine hydrochloride typically involves the protonation of the free base, 2-methoxyquinolin-8-amine, with hydrochloric acid. This acid-base reaction is a standard procedure in pharmaceutical and chemical synthesis to enhance the stability and solubility of amine compounds. The free base itself is synthesized through a series of preceding reactions, which are detailed in the subsequent sections. The process involves dissolving 2-methoxyquinolin-8-amine in a suitable solvent, followed by the addition of a solution of hydrogen chloride (e.g., HCl in dioxane or isopropanol) to precipitate the hydrochloride salt.

Reduction Strategies for Nitroquinoline Intermediates

A common and effective strategy for introducing the 8-amino group onto the quinoline scaffold is through the reduction of a corresponding nitro derivative. The synthesis of 6-methoxyquinolin-8-amine, a structural isomer, provides a well-documented example of this approach, which is analogous to the synthesis of the 2-methoxy isomer. This process typically starts with the nitration of a methoxyquinoline precursor to yield a methoxy-8-nitroquinoline.

The subsequent reduction of the nitro group is a critical step and can be accomplished using various reducing agents. A widely used method involves the use of metal chlorides, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like concentrated hydrochloric acid. Another effective method is the use of iron powder in acetic acid (Fe/AcOH), which offers a milder and often more selective reduction. This domino nitro reduction-heterocyclization approach is particularly efficient as it can be integrated into one-pot procedures. nih.gov

The general mechanism for the reduction of a nitro group by a metal in acidic medium involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms of the nitro group, ultimately leading to the formation of the amino group and water.

Table 1: Comparison of Common Reducing Agents for Nitroquinoline Reduction

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Tin(II) chloride (SnCl₂)/HCl | Concentrated HCl, often with heating | High efficiency and reliability | Generates tin-based waste |

| Iron (Fe)/Acetic Acid (AcOH) | Acetic acid, often with heating | Milder conditions, cost-effective | Can require longer reaction times |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrogen gas, palladium on carbon catalyst | Clean reaction with water as the only byproduct | Requires specialized equipment for handling hydrogen gas |

Cyclization Reactions in Quinoline Ring Formation

The formation of the fundamental quinoline ring is a cornerstone of this synthetic process. Several classic named reactions are employed for this purpose, each with its own set of reactants and conditions.

The Skraup synthesis is a powerful method for constructing the quinoline ring. In a reaction analogous to the synthesis of other methoxyquinolines, a methoxy-substituted aniline could be reacted with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822), which can also serve as the solvent). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring system. youtube.com The position of the methoxy (B1213986) group on the aniline precursor determines its final position on the quinoline ring.

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). wikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound, leading to a domino reaction that forms the quinoline in high yields. nih.gov

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the substituted quinoline. nih.gov The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Innovative and Sustainable Synthetic Approaches

Green Chemistry Principles in Quinoline Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgresearchgate.net For instance, microwave irradiation has been successfully employed in the Skraup reaction and in various cyclization reactions to produce quinoline derivatives. rsc.orgiipseries.org The use of solid acid catalysts, which can be easily separated and recycled, also represents a significant advancement in the sustainable synthesis of quinolines.

One-Pot and Multicomponent Reaction Methodologies

One-pot syntheses and multicomponent reactions (MCRs) are highly desirable from both an economic and environmental perspective as they reduce the number of synthetic steps and purification procedures. rsc.org Several one-pot methods have been developed for the synthesis of substituted quinolines. bohrium.comnih.gov These often involve a cascade of reactions where multiple bonds are formed in a single reaction vessel. For example, a one-pot synthesis of highly substituted quinolines has been developed using an iodine-catalyzed reaction in an aqueous medium. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are particularly attractive for generating molecular diversity. rsc.org Various MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. nih.gov These reactions often exhibit high atom economy and allow for the straightforward introduction of various functional groups. rsc.org

Catalytic Strategies for Amination and Functionalization

The introduction of an amine group at the 8-position of the 2-methoxyquinoline (B1583196) scaffold is a key transformation that can be achieved through several catalytic routes. A predominant and highly effective strategy involves the catalytic reduction of a nitro group precursor, 2-methoxy-8-nitroquinoline. This approach is favored due to the accessibility of the nitroquinoline starting material and the high efficiency and selectivity of catalytic reduction methods.

One promising catalytic system involves the use of iron-doped 1T molybdenum disulfide (Fe-MoS₂) nanozymes. In a study on the selective chemical reduction of nitroarenes, this catalyst demonstrated high efficiency in converting 6-methoxy-8-nitroquinoline to 6-methoxy-8-aminoquinoline with a yield exceeding 90% chemrxiv.org. This suggests a strong applicability of this catalyst for the analogous 2-methoxy substituted compound. The reaction typically proceeds at ambient temperature and pressure, utilizing water as the solvent and a sulfide as the reductant chemrxiv.org.

Another advanced catalytic approach is visible-light photoredox catalysis. A study demonstrated the reduction of various nitro N-heteroaryls, including 8-nitroquinoline and 2-methyl-8-nitroquinoline, to their corresponding anilines using a [Ru(bpy)₃]²⁺ photocatalyst with ascorbic acid as a reductant under blue light irradiation acs.org. This method offers a green and mild alternative to traditional reduction techniques, achieving high yields for a range of substituted quinolines acs.org. The reaction proceeds via a proton-coupled electron transfer mechanism acs.org.

Transition metal-catalyzed amination of a pre-functionalized 2-methoxyquinoline at the 8-position, for instance from an 8-halo or 8-hydroxy derivative, represents an alternative pathway. While direct C-H amination of quinolines has been explored, these methods often target other positions on the quinoline ring researchgate.net. Palladium-catalyzed reactions, for example, have been employed for the synthesis of 4-aminoquinolines from 4-chloroquinolines through nucleophilic aromatic substitution nih.gov. The development of selective catalytic systems for the direct amination at the 8-position of 2-substituted quinolines remains an area of ongoing research.

The table below summarizes key catalytic strategies for the synthesis of aminoquinolines from nitroquinoline precursors.

| Catalyst System | Substrate Example | Product | Yield (%) | Reference |

| 5% Fe-MoS₂ | 6-Methoxy-8-nitroquinoline | 6-Methoxy-8-aminoquinoline | >90 | chemrxiv.org |

| [Ru(bpy)₃]²⁺ / Ascorbic Acid | 8-Nitroquinoline | 8-Aminoquinoline (B160924) | 75 | acs.org |

| [Ru(bpy)₃]²⁺ / Ascorbic Acid | 2-Methyl-8-nitroquinoline | 2-Methyl-8-aminoquinoline | 90 | acs.org |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves careful consideration of the reaction medium, temperature, and pressure, as well as the techniques used for isolation and purification.

While many catalytic reductions are performed in aqueous or organic solvents, the development of solvent-free reaction systems is a key goal in green chemistry. For the synthesis of aminoquinolines, solvent-free approaches could potentially involve solid-state reactions or reactions where one of the reactants acts as the solvent. For instance, the direct coupling of 4-chloroquinoline with an excess of an alkylamine can be performed at high temperatures without an additional solvent nih.gov. However, specific examples of solvent-free catalytic reduction of 2-methoxy-8-nitroquinoline are not yet widely reported in the literature. Research in this area is geared towards the use of solid-supported catalysts that can facilitate reactions under solvent-free or minimal-solvent conditions, thereby reducing environmental impact and simplifying product work-up.

Temperature and pressure are critical parameters that significantly influence the kinetics of the catalytic reduction of nitroquinolines. In the context of catalytic hydrogenation, which is a common method for nitro group reduction, these parameters are often interdependent.

For the synthesis of 4-amino-7-chloroquinolines, the reduction of a nitro precursor was successfully carried out under a high pressure of hydrogen gas (1000 psi) at room temperature over 24 hours scholaris.ca. This indicates that high pressure can facilitate the reaction even at ambient temperatures.

The influence of temperature is also pronounced. In palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines, a high temperature of 140°C was employed nih.gov. For microwave-assisted synthesis of 4-aminoquinolines from 4,7-dichloroquinoline, temperatures of 140°C or 180°C were utilized to achieve good yields in short reaction times nih.gov. The optimal temperature and pressure for the catalytic reduction of 2-methoxy-8-nitroquinoline would depend on the specific catalyst and reactor setup, with a general trend that higher temperatures and pressures can lead to faster reaction rates, though potentially impacting selectivity.

The following table illustrates the effect of temperature and pressure on related quinoline syntheses.

| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |

| Nitro Group Reduction | 2-acyl-4-amino-7-chloro-8-nitroquinoline | H₂ (1000 psi), Room Temperature, 24 h | 2-acyl-4,8-diamino-7-chloroquinoline | 70 | scholaris.ca |

| Dehydrogenative Aromatization | 2,3-dihydroquinolin-4(1H)-one | 140°C, O₂ balloon, 4 h | 4-aminoquinolines | Good | nih.gov |

| Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline | 140-180°C, Microwave, 20-30 min | 4-aminoquinolines | 80-95 | nih.gov |

The final step in the synthesis is the isolation and purification of 2-Methoxyquinolin-8-amine as its hydrochloride salt. This is a critical stage that determines the final purity of the compound.

A common method for the formation and purification of amine hydrochloride salts is through crystallization. After the catalytic reduction of the nitro precursor and work-up to isolate the free amine, the amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (often in an alcohol like ethanol or isopropanol, or as gaseous HCl) is added to precipitate the hydrochloride salt echemi.com. The choice of solvent is crucial for obtaining a high yield of pure crystals. Solvents such as 2-propanol are often preferred for recrystallizing hydrochloride salts, and diethyl ether can be added to induce precipitation researchgate.net. Acetone may also be used as a wash to remove impurities researchgate.net.

A patent for a quinoline derivative describes crystallization from various solvent systems, including aqueous ethanol and aqueous acetone solutions of different concentrations, with the crystallization being induced by cooling google.com. The choice of solvent and the cooling profile can influence the crystal form and purity.

For impurities that are difficult to remove by crystallization, column chromatography can be employed. While the hydrochloride salt itself may not be suitable for standard silica gel chromatography, the free amine can be purified by chromatography before salt formation. Alternatively, specialized chromatographic techniques like reverse-phase chromatography could be used for the salt echemi.com. Ion exchange resins, such as Dowex resins, can also be utilized for the purification of amino acid hydrochlorides, which may be adaptable for aminoquinoline hydrochlorides researchgate.net.

The table below outlines common purification techniques for hydrochloride salts.

| Technique | Description | Solvent/Stationary Phase Examples | Reference |

| Crystallization | Precipitation of the salt from a supersaturated solution. | Ethanol, 2-Propanol, Diethyl ether, Aqueous acetone | researchgate.netgoogle.com |

| Column Chromatography | Separation based on differential adsorption of the free amine on a stationary phase. | Silica gel, Alumina | researchgate.net |

| Ion Exchange Chromatography | Separation based on ionic interactions with a charged resin. | Dowex resin | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Methoxyquinolin 8 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Methoxyquinolin-8-amine (B1619098) hydrochloride, a combination of one- and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and electronic environment of each atom within the molecule.

The ¹H NMR spectrum of 2-Methoxyquinolin-8-amine hydrochloride is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The chemical shifts are influenced by the electron-donating nature of the amino and methoxy groups and the electron-withdrawing effect of the protonated quinoline nitrogen. The aromatic region will feature a set of coupled multiplets, while the methoxy group will appear as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atom attached to the methoxy group (C-2) and the amino group (C-8) are significantly influenced, as are the other carbons in the heterocyclic and carbocyclic rings. The presence of the methoxy group typically shifts the C-2 signal significantly downfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | d | J = 8.5 - 9.0 |

| H-4 | ~7.8 - 8.0 | d | J = 8.5 - 9.0 |

| H-5 | ~7.3 - 7.5 | d | J = 7.5 - 8.0 |

| H-6 | ~7.5 - 7.7 | t | J = 7.5 - 8.0 |

| H-7 | ~7.1 - 7.3 | d | J = 7.5 - 8.0 |

| -OCH₃ | ~4.0 - 4.2 | s | - |

| -NH₃⁺ | Broad singlet | s (broad) | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~158 - 162 | No signal (quaternary) |

| C-3 | ~110 - 114 | Positive (CH) |

| C-4 | ~135 - 139 | Positive (CH) |

| C-4a | ~138 - 142 | No signal (quaternary) |

| C-5 | ~128 - 132 | Positive (CH) |

| C-6 | ~125 - 129 | Positive (CH) |

| C-7 | ~115 - 119 | Positive (CH) |

| C-8 | ~140 - 144 | No signal (quaternary) |

| C-8a | ~145 - 149 | No signal (quaternary) |

| -OCH₃ | ~55 - 58 | Positive (CH₃) |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons. Key expected correlations include:

H-3 with H-4.

H-5 with H-6.

H-6 with H-5 and H-7.

H-7 with H-6. These correlations allow for the sequential assignment of the protons on both the pyridine and benzene rings of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~6.8-7.0 ppm (H-3) would show a cross-peak with the carbon signal at ~110-114 ppm (C-3). The methoxy proton singlet would correlate with the methoxy carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon atoms (CH, CH₂, CH₃, or quaternary C). A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. spectrabase.com For this molecule, the methoxy carbon and all the aromatic CH carbons would appear as positive signals, confirming their identity.

The amino group at the C-8 position exists as an ammonium salt (-NH₃⁺) in the hydrochloride form. The protons on the nitrogen are expected to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

The broadening of the N-H signal is typically due to two factors: rapid chemical exchange with residual water or acidic protons in the solvent, and quadrupolar broadening from the ¹⁴N nucleus. Deuterium exchange studies, where a small amount of D₂O is added to the NMR sample, would result in the disappearance of the -NH₃⁺ signal, confirming its identity as an exchangeable proton.

Vibrational Spectroscopy (Infrared and Raman)

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties. The formation of the hydrochloride salt significantly influences the N-H stretching region.

Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000 - 2800 | N-H stretching | Amine salt (-NH₃⁺) mdpi.com |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2980 - 2850 | C-H stretching | Methoxy (-OCH₃) |

| 1620 - 1580 | C=N and C=C stretching | Quinoline ring |

| 1600 - 1550 | N-H bending | Amine salt (-NH₃⁺) |

| 1300 - 1200 | C-O-C asymmetric stretching | Aromatic ether uncw.educhemicalbook.com |

| 1335 - 1250 | C-N stretching | Aromatic amine researchgate.net |

| 1050 - 1010 | C-O-C symmetric stretching | Aromatic ether uncw.educhemicalbook.com |

Each band in the FTIR spectrum can be correlated to a specific vibrational mode within the molecule, confirming its structural features.

N-H Vibrations: The broad absorption in the 3000-2800 cm⁻¹ range is a clear indicator of the ammonium ion (-NH₃⁺), distinguishing the salt from the free amine. mdpi.com The bending vibration for this group, expected around 1600-1550 cm⁻¹, further confirms its presence.

C-O Vibrations: The strong, characteristic bands for the asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O-C stretching of the aryl alkyl ether are definitive evidence for the methoxy group attached to the quinoline ring. uncw.educhemicalbook.com

Quinoline Ring Vibrations: The quinoline core gives rise to a series of sharp bands in the fingerprint region (1650-700 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic system typically appear in the 1620-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the rings.

This detailed spectroscopic analysis, combining various NMR and FTIR techniques, allows for the complete and confident structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability and decomposition pathways under ionization.

The free base, 2-Methoxyquinolin-8-amine, has a chemical formula of C₁₀H₁₀N₂O. Its calculated molecular weight is approximately 174.20 g/mol . The hydrochloride salt is formed by the addition of a molecule of hydrogen chloride (HCl), leading to a theoretical molecular weight of approximately 210.66 g/mol . In typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the compound is expected to be observed as the protonated molecular ion ([M+H]⁺) of the free base. This would appear at a mass-to-charge ratio (m/z) of approximately 175.09, corresponding to the addition of a proton to the 2-methoxyquinolin-8-amine molecule.

The fragmentation of quinoline derivatives in mass spectrometry is influenced by the stable aromatic ring system and the nature of its substituents. For aminoquinolines, the molecular ion peak is generally strong due to the stability of the aromatic structure. The fragmentation pathways for the related isomer, 6-methoxyquinolin-8-amine, provide a valuable reference for predicting the behavior of the 2-methoxy variant. Analysis of 6-methoxyquinolin-8-amine shows a precursor ion at m/z 175.0866 [M+H]⁺, with significant fragment ions observed at m/z 160.06, 144.07, 132.07, and 131.06. nih.gov

These fragments likely arise from characteristic losses. For instance, the loss of a methyl radical (•CH₃) from the methoxy group would result in an ion around m/z 160. The subsequent loss of carbon monoxide (CO) could then lead to a fragment near m/z 132. Another common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. nih.govnih.gov In the context of the quinoline ring, fragmentation can involve complex rearrangements and sequential losses of small neutral molecules. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of these fragments, thereby confirming the proposed fragmentation pathways.

| Species | Description | Predicted m/z for 2-Methoxyquinolin-8-amine | Observed m/z for 6-Methoxyquinolin-8-amine nih.gov |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | ~175.09 | 175.0866 |

| [M+H - CH₃]⁺ | Loss of a methyl radical | ~160.07 | 160.0631 |

| [M+H - CH₃ - CO]⁺ | Loss of methyl radical and carbon monoxide | ~132.06 | 132.0682 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and properties of molecules containing chromophores. The 8-aminoquinoline (B160924) scaffold present in this compound is a well-known fluorophore, and its derivatives have been extensively studied for their spectroscopic properties, particularly as fluorescent probes for metal ions like Zn²⁺. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the quinoline aromatic system. The parent compound, 8-quinolinamine, serves as a structural basis for understanding its electronic properties. tandfonline.com The introduction of a methoxy group at the 2-position, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted 8-aminoquinoline. Studies on related quinoline derivatives show strong absorption bands in the UV region. researchgate.net For instance, rhenium complexes of 8-aminoquinoline exhibit lowest energy transitions described as having mixed π-π*/MLCT character. researchgate.net

| Compound | Condition | Excitation λ_max (nm) | Emission λ_max (nm) | Reference |

|---|---|---|---|---|

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Complexed with Zn²⁺ | 360 | 490 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the specific crystal structure of this compound has not been publicly reported, analysis of related structures provides a strong basis for predicting its solid-state characteristics. Crystallographic studies of other methoxyquinoline derivatives, such as 3,6,8-trimethoxyquinoline and (E)-2-(3,4-dimethoxystyryl)quinoline, have been successfully performed, revealing detailed molecular geometries. tandfonline.comtandfonline.com These studies confirm the planarity of the quinoline ring system and detail the conformation of the methoxy substituents. For example, the crystal structure of (E)-2-(3,4-dimethoxystyryl)quinoline shows that the compound crystallizes in a monoclinic space group P 21/c, with the crystal structure stabilized by a network of C–H···O hydrogen bonds and C–H···π interactions. tandfonline.com

Computational and Theoretical Investigations of 2 Methoxyquinolin 8 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 2-Methoxyquinolin-8-amine (B1619098) hydrochloride at the molecular level. These calculations offer a detailed picture of its electronic and geometric characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Methoxyquinolin-8-amine hydrochloride, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The structural optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule. mdpi.com

Interactive Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O | 1.36 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Length | C8-N | 1.38 Å |

| Bond Angle | C2-O-CH3 | 117.5° |

| Bond Angle | C7-C8-N | 121.0° |

| Dihedral Angle | C3-C2-O-CH3 | 179.5° |

Note: The data in the table is representative of typical values for similar compounds and is for illustrative purposes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.orgyoutube.comreddit.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich amine and methoxy (B1213986) groups, while the LUMO is distributed over the quinoline (B57606) ring system. This distribution suggests that the amine and methoxy groups are the primary sites for electrophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen and oxygen atoms are characterized by high electron density (negative potential), making them susceptible to interactions with electrophiles. Conversely, the hydrogen atoms of the amine group and the quinoline ring exhibit positive potential. researchgate.net

Interactive Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Predicted Value |

| HOMO Energy | EHOMO | -5.8 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 4.6 eV |

| Electronegativity | χ | 3.5 eV |

| Chemical Hardness | η | 2.3 eV |

Note: The data in the table is representative of typical values for similar compounds and is for illustrative purposes.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. nih.govarxiv.orgresearchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts of this compound. These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The predicted infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of functional groups such as N-H, C-O, and C-H bonds, which align well with experimental FT-IR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's photophysical properties. mdpi.com

Interactive Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| 1H NMR | δ (ppm) for -OCH3 | 3.9 ppm |

| 13C NMR | δ (ppm) for C2 | 158 ppm |

| IR | ν (cm-1) for N-H stretch | 3400 cm-1 |

| UV-Vis | λmax (nm) | 320 nm |

Note: The data in the table is representative of typical values for similar compounds and is for illustrative purposes.

Mechanistic Pathways of Chemical Reactions via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and activation energies, researchers can gain a detailed understanding of how the molecule participates in chemical transformations. For instance, the reactivity of the amine group in nucleophilic substitution reactions can be investigated by calculating the energy profile of the reaction with an electrophile. researchgate.net

Advanced Molecular Modeling of Interactions with Non-Biological Chemical Entities

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to study the interactions of this compound with other non-biological chemical entities. jchemlett.comnih.gov These studies are crucial for understanding its behavior in various chemical environments. For example, simulations can model the interaction of the compound with metal ions, polymers, or other organic molecules, providing insights into the formation of complexes and the nature of the intermolecular forces involved, such as hydrogen bonding and van der Waals interactions. nih.gov

Chemical Transformations, Derivatization, and Structure Reactivity Relationships

Nucleophilic Reactivity of the Amino Group

The primary amino group at the 8-position of the quinoline (B57606) ring is a key functional handle, imparting nucleophilic character to the molecule and enabling a wide array of chemical modifications.

Amide Bond Formation and Related Coupling Reactions

The formation of an amide bond is a fundamental transformation for derivatizing the amino group of 2-Methoxyquinolin-8-amine (B1619098). This reaction typically involves the coupling of the amine with a carboxylic acid, often facilitated by a coupling agent. Common coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC) are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the quinoline. The reaction is often carried out in the presence of a base, like triethylamine (B128534) or diisopropylethylamine (DIEA), to neutralize the acid formed during the reaction. scribd.comnih.gov

A notable application of this reactivity is in the synthesis of hybrid molecules. For instance, 8-aminoquinoline (B160924) derivatives have been coupled with melatonin, a neurohormone, to create multifunctional agents. nih.gov This involves the formation of an amide linkage between the amino group of the quinoline and a carboxylic acid derivative of melatonin.

The Ugi-azide reaction, a multi-component reaction, also utilizes the nucleophilicity of the amino group. In this one-pot reaction, an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source react to form a tetrazole derivative. mdpi.com The primary amine of 2-Methoxyquinolin-8-amine can serve as the amine component in this reaction, leading to the rapid generation of structurally diverse molecules. mdpi.com

Table 1: Examples of Amide Bond Formation and Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

| 2-Methoxyquinolin-8-amine | Carboxylic Acid | DCC or DIC | N-(2-methoxyquinolin-8-yl)amide | |

| 8-Aminoquinoline | 2,2,2-trichloroethyl carbonochloridate, i-Pr2NEt | THF | 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl) urea (B33335) derivatives | nih.gov |

| 6-Methoxyquinolin-8-amine | Aldehyde, Trimethylsilyl (B98337) azide, tert-butyl isocyanide | Methanol | N-((Aryl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine | mdpi.com |

Alkylation and Acylation Strategies

Alkylation and acylation reactions provide further avenues for modifying the amino group of 2-Methoxyquinolin-8-amine. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. For example, the reaction of 6-methoxyquinolin-8-amine with chloroacetyl chloride in the presence of triethylamine yields 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with an alkyl halide. For instance, 8-aminoquinoline has been reacted with 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide in the presence of diisopropylethylamine and sodium iodide to yield N-(2-(5-methoxy-1H-indol-3-yl) ethyl)-2-(quinolin-8-ylamino) acetamide. nih.gov

Table 2: Alkylation and Acylation Reactions

| Starting Material | Reagent | Conditions | Product | Reference |

| 6-Methoxyquinolin-8-amine | Chloroacetyl chloride, Triethylamine | Dry CH2Cl2, 0 °C | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide | mdpi.com |

| 8-Aminoquinoline | 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, Diisopropylethylamine, NaI | DMF, 80 °C | N-(2-(5-methoxy-1H-indol-3-yl) ethyl)-2-(quinolin-8-ylamino) acetamide | nih.gov |

Formation of Schiff Bases and Imine Derivatives

The primary amino group of 2-Methoxyquinolin-8-amine can react with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This condensation reaction typically occurs under mild acidic or basic conditions and involves the formation of a carbon-nitrogen double bond. redalyc.org The formation of imines is a reversible reaction, and the resulting Schiff bases can be converted back to the amine and carbonyl compound by hydrolysis. The reactivity of the imine group is similar to that of a carbonyl group, though generally lower. redalyc.org The formation of Schiff bases from 8-aminoquinoline derivatives has been utilized in the synthesis of various heterocyclic compounds.

Functionalization of the Quinoline Ring System

Beyond the reactivity of the amino group, the quinoline ring itself can undergo functionalization through various reactions, allowing for further structural modifications.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The position of substitution is influenced by the directing effects of the existing substituents, namely the methoxy (B1213986) and amino groups. The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to its location. The amino group is also a strong activating group and an ortho-, para-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com The electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I2), and bromine (Br2) can lead to the formation of substituted quinolines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied to functionalize quinoline scaffolds. wikipedia.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org

While direct palladium-catalyzed C-H functionalization of the quinoline ring is a modern approach, traditional cross-coupling reactions often require a pre-functionalized quinoline, such as a haloquinoline. For instance, a bromo- or iodo-substituted 2-methoxyquinoline (B1583196) could be coupled with various partners. Common cross-coupling reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions offer a versatile platform for introducing a wide range of substituents onto the quinoline core, enabling the synthesis of complex molecules with tailored properties.

Cycloaddition Reactions and Heterocycle Annulation (e.g., Ugi-azide reactions)

The chemical reactivity of 2-Methoxyquinolin-8-amine hydrochloride lends itself to a variety of chemical transformations, including cycloaddition reactions and the annulation of heterocyclic rings. These reactions are pivotal in the generation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. A notable example of such transformations is the Ugi-azide reaction, a powerful multi-component reaction that allows for the rapid assembly of complex molecules.

Research has demonstrated the utility of the closely related compound, 6-methoxyquinolin-8-amine, as a primary amine component in the Ugi-azide reaction. This reaction typically involves an aldehyde, an isocyanide, and an azide, in addition to the amine, to produce a tetrazole-containing product. In one study, 6-methoxyquinolin-8-amine was reacted with various aldehydes, tert-butyl isocyanide, and trimethylsilyl azide to synthesize a series of 1-(tert-butyl)-1H-tetrazol-5-yl derivatives. This one-pot synthesis highlights the efficiency of the Ugi-azide reaction in creating diverse molecular structures from simple starting materials. The general scheme for this reaction is presented below:

Table 1: Representative Examples of Ugi-Azide Reaction with 6-Methoxyquinolin-8-amine

| Aldehyde Component | Isocyanide Component | Azide Source | Resulting Product Class |

|---|

While specific examples of cycloaddition reactions directly involving this compound are not extensively detailed in the available literature, the reactivity of the quinoline core and the primary amine suggests its potential participation in various pericyclic reactions. The electron-rich nature of the quinoline ring system can facilitate its involvement as a diene or dienophile in Diels-Alder type reactions, leading to the formation of new carbocyclic or heterocyclic rings fused to the quinoline scaffold.

Heterocycle annulation, the process of building a new heterocyclic ring onto an existing molecule, is another key transformation. The amino group at the 8-position of 2-Methoxyquinolin-8-amine provides a reactive handle for the construction of fused heterocycles. For instance, condensation reactions with bifunctional electrophiles can lead to the formation of fused pyrazines, imidazoles, or other nitrogen-containing heterocycles. These annulated products can exhibit unique photophysical properties and biological activities.

Stereochemical Implications in Synthetic Transformations

The synthetic transformations involving this compound can have significant stereochemical implications, particularly when new chiral centers are introduced into the molecule. While this compound itself is an achiral molecule, its reactions with chiral reagents or its derivatization to create stereogenic centers can lead to the formation of enantiomers or diastereomers.

The stereochemical outcome of reactions at the 8-amino group or on the quinoline ring can be influenced by several factors, including the use of chiral catalysts, chiral auxiliaries, or stereospecific reaction conditions. For instance, in the synthesis of derivatives where a new chiral center is generated, the facial selectivity of the attack on the quinoline ring or its intermediates can be controlled to favor the formation of one stereoisomer over another.

Although specific studies detailing the stereoselective synthesis or chiral resolution of 2-Methoxyquinolin-8-amine derivatives are not prevalent in the reviewed literature, general principles of stereochemistry in organic synthesis are applicable. If, for example, a substituent introduced through a reaction creates a chiral center, the product will be a racemic mixture unless a chiral influence is present. The separation of such enantiomers would typically require chiral chromatography or classical resolution via the formation of diastereomeric salts with a chiral resolving agent.

The importance of stereochemistry is paramount in the context of biological applications, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic routes to derivatives of 2-Methoxyquinolin-8-amine would be a critical step in the evaluation of their therapeutic potential.

Reaction Kinetics and Thermodynamic Considerations of Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the feasibility and outcome of a synthetic process. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported, general principles governing the reactivity of quinoline derivatives can provide valuable insights.

Reaction Kinetics:

The rate of reactions involving the 8-amino group, such as acylation or alkylation, will be dependent on several factors, including the concentration of reactants, temperature, and the nature of the solvent. The nucleophilicity of the amino group is a key determinant of the reaction rate. The methoxy group at the 2-position can influence the electron density of the quinoline ring system through resonance and inductive effects, which in turn can modulate the reactivity of the amino group.

Thermodynamic Considerations:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Reactions with a negative ΔG are thermodynamically favorable and tend to proceed spontaneously. The enthalpy change (ΔH) and entropy change (ΔS) contribute to the Gibbs free energy according to the equation ΔG = ΔH - TΔS.

In the context of transformations of this compound, the formation of stable products with strong covalent bonds will generally be enthalpically favored. For example, the formation of the highly stable tetrazole ring in the Ugi-azide reaction contributes to the thermodynamic driving force of the reaction. The stability of the quinoline ring system itself is a significant thermodynamic factor, and reactions that maintain this aromatic core are generally favored.

The equilibrium position of a reversible reaction is also governed by thermodynamics. For instance, in condensation reactions leading to heterocycle annulation, the removal of a small molecule byproduct, such as water, can shift the equilibrium towards the product side, thereby increasing the yield.

Table 2: General Thermodynamic Parameters for Quinoline Derivatives

| Thermodynamic Parameter | General Trend for Quinoline Derivatives | Implication for this compound |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Generally positive, indicating endothermic formation from elements. | The compound is less stable than its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Positive, indicating the compound is not thermodynamically stable with respect to its elements. | Synthesis requires an input of energy. |

It is important to note that while these general principles apply, specific experimental data for this compound would be necessary for a precise quantitative analysis of its reaction kinetics and thermodynamics.

Emerging Research Frontiers and Future Perspectives

Development of Highly Selective and Efficient Synthetic Methods

The synthesis of quinoline (B57606) derivatives, including 2-Methoxyquinolin-8-amine (B1619098), is a cornerstone of medicinal and materials chemistry. mdpi.com Historically, methods such as the Skraup reaction, involving the reaction of nitrobenzene (B124822) with glycerol, have been employed. For instance, 6-methoxyquinolin-8-amine can be synthesized from 4-methoxy-2-nitroaniline (B140478) and glycerol. mdpi.com Another traditional route to 8-aminoquinolines involves the nitration of quinoline followed by reduction of the 8-nitro isomer. wikipedia.org However, these classic methods often require harsh conditions and can lead to mixtures of isomers, necessitating difficult separations.

Modern synthetic chemistry is trending towards methods that offer greater efficiency, selectivity, and sustainability. For the synthesis of substituted 8-aminoquinolines, transition metal-catalyzed cross-coupling reactions, such as those employing palladium and copper catalysts, have become invaluable. numberanalytics.com These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds under milder conditions. For example, a method for synthesizing 8-amino-2-methoxyquinoline involves reacting 8-amino-2-chloroquinoline with sodium methoxide. prepchem.com Furthermore, C-H bond functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the quinoline core, minimizing the need for pre-functionalized starting materials and reducing step counts. rsc.org

A comparison of traditional versus modern synthetic approaches is highlighted in the table below.

| Synthetic Approach | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Methods (e.g., Skraup) | Strong acids (H₂SO₄), high temperatures, oxidizing agents | Uses simple starting materials | Harsh conditions, low regioselectivity, significant waste generation |

| Transition Metal Catalysis | Palladium or copper catalysts, ligands, milder temperatures | High selectivity, broad substrate scope, milder conditions | Catalyst cost and toxicity, may require inert atmosphere |

| C-H Functionalization | Transition metal catalysts, directing groups, oxidants | High atom economy, reduces synthetic steps, novel bond formations | Challenges in controlling regioselectivity, steric hindrance at C-8 position rsc.org |

Future research will likely focus on refining catalytic systems to be more cost-effective and environmentally benign, potentially using earth-abundant metals. Additionally, developing C-H functionalization methods that can selectively target the sterically hindered C-8 position of the quinoline ring without the need for a directing group is a significant area of interest. rsc.org

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the 2-methoxyquinolin-8-amine scaffold provides a rich platform for chemical exploration. The primary amine at the C-8 position is a key functional handle, readily participating in reactions like amide formation. This reactivity is often exploited to attach various side chains or to serve as a directing group in organic synthesis. wikipedia.orgacs.org The methoxy (B1213986) group at the C-2 position and the quinoline ring itself also offer sites for chemical modification.

Recent research has delved into new transformation pathways. For example, the amine group can be a precursor for the synthesis of hybrid molecules, such as 8-aminoquinoline-tetrazole hybrids, through multicomponent reactions like the Ugi-azide reaction. mdpi.com The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and enable different substitution patterns. rsc.org

Key areas of reactivity being explored include:

Metabolic Transformations: In biological systems, 8-aminoquinolines undergo metabolic transformations, including hydroxylation of the quinoline ring and oxidation of side chains, which can inform the design of new derivatives. nih.govwho.int

Directed C-H Functionalization: The 8-amino group, often after conversion to an amide, can direct transition metal catalysts to functionalize the C-5 or C-7 positions of the quinoline ring, allowing for the introduction of aryl or alkyl groups.

Photochemical Reactions: Photochemistry offers unique, non-thermal pathways for quinoline functionalization, such as photoisomerization-cyclization cascades to build the quinoline core itself. ucd.ievapourtec.com

The exploration of these novel pathways is crucial for expanding the chemical space accessible from the 2-methoxyquinolin-8-amine core, leading to the creation of molecules with unique structures and properties.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of quinoline derivatives. rsc.orgrsc.orgresearchgate.net These methods allow researchers to model molecular structures, electronic properties, and reactivity before undertaking extensive laboratory work. For a molecule like 2-methoxyquinolin-8-amine hydrochloride, computational studies can provide deep insights into its behavior.

Key parameters calculated using DFT include:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the chemical stability of the molecule. arabjchem.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps predict how the molecule will interact with other reagents. arabjchem.org

Quantum Chemical Descriptors: Properties like chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify reactivity. rsc.orgrsc.org

The table below summarizes key computational descriptors and their significance for a typical quinoline derivative.

| Descriptor | Significance | Predictive Application |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Predicting participation in chemical reactions and electronic transitions |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites | Predicting sites for electrophilic and nucleophilic attack |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyper-conjugative interactions | Understanding intramolecular stability and bonding arabjchem.org |

| Bond Dissociation Energies (BDE) | Predicts the strength of chemical bonds | Assessing sensitivity towards mechanisms like autoxidation arabjchem.org |

By leveraging these computational tools, scientists can design novel derivatives of 2-methoxyquinolin-8-amine with tailored electronic and steric properties, accelerating the discovery of molecules for specific applications. Future work will involve integrating machine learning and AI with these computational models to screen vast virtual libraries of compounds more efficiently.

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of complex organic molecules like quinoline derivatives is increasingly benefiting from the integration of flow chemistry and automation. acs.orgresearchgate.net Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis. numberanalytics.com These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling and integration of multiple reaction steps. ucd.ieresearchgate.net

While specific reports on the flow synthesis of this compound are not yet widespread, the technology has been successfully applied to the broader quinoline scaffold. ucd.ievapourtec.com For example, photochemical processes have been developed in flow to generate substituted quinolines with high throughput, exceeding one gram per hour. ucd.ieresearchgate.net These methods can be combined ("telescoped") with subsequent reactions, like hydrogenation, in a continuous, uninterrupted sequence. vapourtec.comnih.gov

Automation plays a crucial role in modern chemical synthesis, enabling high-throughput screening of reaction conditions and the rapid production of compound libraries. acs.orgnih.gov Automated systems can perform multi-step syntheses of complex heterocyclic molecules without the need for isolating intermediates. acs.org This approach significantly accelerates the drug discovery process by allowing for the rapid generation and purification of diverse, drug-like small molecules. researchgate.netnih.gov

The future of synthesizing 2-methoxyquinolin-8-amine derivatives will likely involve fully automated, multi-step flow systems. These platforms will enable chemists to move from starting materials to purified final products in a streamlined process, facilitating rapid optimization and the creation of diverse molecular libraries for screening in various applications.

Cross-Disciplinary Research in Niche Chemical Applications

Quinoline derivatives are recognized as "privileged scaffolds" due to their wide range of applications, particularly in medicinal chemistry where they form the core of drugs for treating cancer, infectious diseases, and neurological disorders. rsc.orgnih.gov The unique structure of this compound makes it a valuable building block for research in several niche, cross-disciplinary fields beyond traditional drug development.

Emerging application areas include:

Materials Science: Quinoline derivatives are investigated for their optical and sensing properties. arabjchem.org Their ability to form coordination complexes with metal ions makes them suitable for developing fluorescent sensors, for instance, to detect specific metal ions like Zn²⁺ in biological or environmental samples. mdpi.com Certain derivatives are also explored for use in organic light-emitting diodes (OLEDs). researchgate.net

Catalysis: The nitrogen atom in the quinoline ring and the 8-amino group can act as ligands, coordinating with transition metals to form catalysts. The 8-aminoquinoline (B160924) moiety itself can function as a directing group in catalysis, facilitating selective C-H activation reactions. acs.org

Coordination Chemistry: The compound is an excellent ligand for forming stable complexes with various metal ions (e.g., Zn(II), Al(III), Cu(II), Ru(II)). researchgate.net These coordination compounds are being studied for their own unique chemical and biological properties, distinct from the parent quinoline molecule.

The future for this compound involves leveraging its fundamental chemical properties for these specialized applications. Cross-disciplinary collaborations between organic chemists, materials scientists, and biochemists will be essential to fully exploit the potential of this versatile scaffold in creating advanced materials, novel catalysts, and specialized chemical probes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methoxyquinolin-8-amine hydrochloride, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves functionalization of quinoline scaffolds. For example, aminoquinoline derivatives are synthesized via reductive amination or nucleophilic substitution. A common approach includes:

- Reduction of imines : Using NaBHCN under mildly acidic conditions (pH ≈6) to reduce intermediates like Schiff bases derived from quinoline aldehydes and amines .

- Optimization parameters : Temperature (e.g., 160°C for initial reactions, 80°C for intermediates), solvent choice (e.g., methanol or propylene glycol), and stoichiometry significantly impact yield. For related compounds, yields exceeding 80% are achievable with optimized protocols .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : A multi-technique approach ensures structural and purity validation:

- Spectroscopy :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons to confirm substitution patterns .

- IR : Identify N–H stretches (~3300 cm⁻¹) and C–O bonds (~1250 cm⁻¹) .

- Chromatography :

- RP-HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are critical during handling and storage?

- Answer : Based on analogous compounds:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Avoid skin contact due to potential delayed toxicity .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Spill management : Collect mechanically (avoid water jets) and dispose via approved chemical waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 8-methylquinoline derivatives) .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies ambiguous spectral assignments .

Q. What strategies optimize regioselectivity in functionalizing the quinoline ring for derivatives of this compound?

- Answer : Regioselectivity depends on electronic and steric factors:

- Electrophilic substitution : Methoxy groups at position 2 direct electrophiles to the 5- or 7-positions via resonance effects.

- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at less-reactive positions .

- Computational modeling : DFT calculations predict reactive sites and guide synthetic planning .

Q. How can mechanistic studies elucidate the biological activity of this compound analogs?

- Answer : For aminoquinoline derivatives (e.g., antimalarials):

- In vitro assays : Measure inhibition of heme detoxification in Plasmodium cultures.

- Structure-activity relationships (SAR) : Modify the methoxy group or amine substituents to assess impact on potency .

- Molecular docking : Simulate interactions with target proteins (e.g., PfCRT for antimalarial activity) to identify key binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.